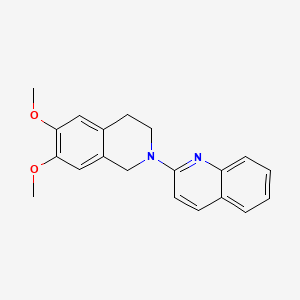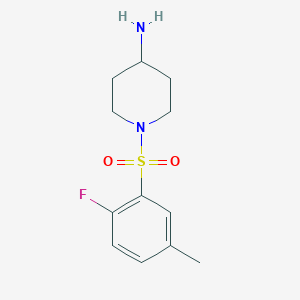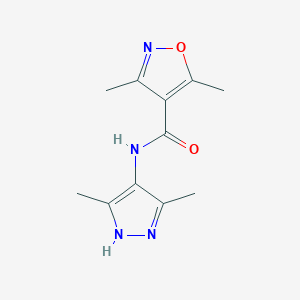![molecular formula C6H13ClN2O3S B7556453 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chloramphenicol succinate, which is a prodrug of chloramphenicol, an antibiotic that is commonly used in clinical settings.
科学研究应用
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been extensively studied for its potential applications in various fields such as medicine, veterinary medicine, and agriculture. In medicine, this compound has been used as an antibiotic for the treatment of bacterial infections. It has also been studied for its potential use in the treatment of cancer and other diseases. In veterinary medicine, 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been used to treat bacterial infections in animals. In agriculture, this compound has been studied for its potential use as a growth promoter for livestock.
作用机制
The mechanism of action of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves its conversion to chloramphenicol in vivo. Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. This leads to the inhibition of peptide bond formation and the synthesis of new proteins, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide are similar to those of chloramphenicol. This compound has been shown to have a broad spectrum of activity against various bacterial species. However, it has also been associated with several adverse effects such as bone marrow suppression, aplastic anemia, and gray baby syndrome. These adverse effects have limited the use of chloramphenicol in clinical settings.
实验室实验的优点和局限性
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various bacterial species, which makes it a useful tool for studying bacterial infections. However, its adverse effects such as bone marrow suppression and aplastic anemia limit its use in lab experiments. Additionally, the prodrug nature of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide requires it to be converted to chloramphenicol in vivo, which can complicate experiments.
未来方向
There are several future directions for the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. One direction is the development of new antibiotics that are derived from this compound. Another direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, the use of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide as a growth promoter in livestock needs to be further studied to determine its safety and efficacy. Overall, the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has the potential to lead to the development of new antibiotics and other therapeutic agents.
合成方法
The synthesis of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves the reaction between chloramphenicol and succinic anhydride in the presence of a base catalyst. The first step in the synthesis process is the conversion of chloramphenicol to its sodium salt form, which is achieved by reacting it with sodium hydroxide. The next step involves the reaction between the sodium salt of chloramphenicol and succinic anhydride in the presence of a base catalyst such as triethylamine. The reaction leads to the formation of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. This prodrug is then converted to chloramphenicol by hydrolysis in vivo.
属性
IUPAC Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O3S/c1-5(7)6(10)8-3-4-9-13(2,11)12/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKPJIFWZDGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)